molecular formula C16H14N4O4 B13097519 N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine

N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine

Cat. No.: B13097519
M. Wt: 326.31 g/mol
InChI Key: JZKHSEWRLMBTLY-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions activated by the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building

Properties

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine

InChI

InChI=1S/C16H14N4O4/c1-23-14-6-3-10(7-15(14)24-2)19-16-12-8-11(20(21)22)4-5-13(12)17-9-18-16/h3-9H,1-2H3,(H,17,18,19)

InChI Key

JZKHSEWRLMBTLY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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